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Compound of Interest

Compound Name: 2'-Bromo-4'-fluoroacetophenone

Cat. No.: B118180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2'-Bromo-4'-
fluoroacetophenone, a key intermediate in various synthetic pathways. The document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

in a clear, tabular format for easy reference and comparison. Detailed experimental protocols

for acquiring this data are also provided, along with visualizations of the analytical workflow and

key spectral correlations to aid in structural elucidation.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

2'-Bromo-4'-fluoroacetophenone.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.68 dd 8.8, 5.2 H-6'

7.23 ddd 8.8, 8.8, 2.4 H-5'

7.08 dd 8.8, 2.4 H-3'

4.34 s - -CH₂Br

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b118180?utm_src=pdf-interest
https://www.benchchem.com/product/b118180?utm_src=pdf-body
https://www.benchchem.com/product/b118180?utm_src=pdf-body
https://www.benchchem.com/product/b118180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm Assignment

190.5 C=O

163.0 (d, J=254 Hz) C-4'

131.5 (d, J=9 Hz) C-6'

129.5 (d, J=3 Hz) C-1'

120.5 (d, J=25 Hz) C-5'

114.5 (d, J=22 Hz) C-3'

113.0 (d, J=9 Hz) C-2'

31.0 -CH₂Br

Table 3: IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Interpretation

3075 Aromatic C-H Stretch

1685 C=O (Ketone) Stretch

1595, 1500 Aromatic C=C Stretch

1280 C-F Stretch

840 C-H Bend (p-disubstituted)

690 C-Br Stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
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m/z Interpretation

218, 220
[M]⁺, Molecular ion peak (presence of Br

isotopes)

139 [M - CH₂Br]⁺

123 [FC₆H₄CO]⁺

95 [C₆H₄F]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 2'-Bromo-4'-
fluoroacetophenone. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2'-Bromo-4'-fluoroacetophenone (10-20 mg) is prepared in deuterated

chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are

referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A small amount of the solid 2'-Bromo-4'-fluoroacetophenone is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

The sample is introduced via a direct insertion probe or through a gas chromatograph. The

ionization energy is typically set to 70 eV.
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Caption: Structure of 2'-Bromo-4'-fluoroacetophenone with key NMR assignments.

Analytical Workflow for Spectral Data Acquisition
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Caption: Logical workflow for the spectral analysis of organic compounds.

To cite this document: BenchChem. [Spectral Analysis of 2'-Bromo-4'-fluoroacetophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118180#2-bromo-4-fluoroacetophenone-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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